molecular formula C16H11N5OS2 B2945269 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034424-87-6

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2945269
CAS RN: 2034424-87-6
M. Wt: 353.42
InChI Key: KOFLIIJFJRTHJD-UHFFFAOYSA-N
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Description

“N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound that has potential in various applications due to its unique properties and structure. It’s a part of a vital group of heterocyclic compounds known as pyrazine derivatives, which are present in nature and have also been synthesized in laboratories . These derivatives play a significant role as intermediates for pharmaceuticals and agricultural chemicals .


Synthesis Analysis

The synthesis of similar compounds involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by NMR and mass spectrometry . The p-electronic delocalization extended over pyrazine, benzene, and thiophene was examined in studying the Non-Linear Optical (NLO) behavior .


Chemical Reactions Analysis

In Density Functional Theory (DFT) calculation of target molecules, several reactivity parameters like Frontier Molecular Orbitals (FMOs), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ), and chemical hardness (η) were considered and discussed .

Scientific Research Applications

Biological Activities and Medicinal Chemistry

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest in synthetic medicinal chemistry due to its potential biological activities. Benzo[b]thiophene derivatives have been studied for their wide spectrum of pharmacological properties, which include antibacterial, antifungal, and anti-inflammatory activities. These properties make benzo[b]thiophene molecules important tools in medicinal chemistry research (Isloor, Kalluraya, & Pai, 2010).

Antimicrobial and Antifungal Properties

Studies have shown that compounds like N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibit promising antimicrobial and antifungal properties. These properties are critical in addressing various infectious diseases caused by bacteria and fungi (Gomha, Edrees, & Altalbawy, 2016).

Anticancer Research

The compound has also been explored for its potential in anticancer research. Certain derivatives of benzo[b]thiophene have shown antiproliferative activities against various cancer cell lines, indicating their potential as anticancer agents. This line of research is particularly important for developing new treatments for various types of cancers (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS2/c22-16(10-3-4-11-12(8-10)21-24-20-11)19-9-13-15(18-6-5-17-13)14-2-1-7-23-14/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFLIIJFJRTHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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